PKC|A (C2-4) inhibitor peptide
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Overview
Description
The PKC|A (C2-4) inhibitor peptide is a synthetic peptide that specifically inhibits the activity of Protein Kinase C alpha (PKCα). This peptide is designed to block the translocation and function of PKCα, which is a member of the protein kinase C family involved in various cellular processes such as cell proliferation, differentiation, and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The PKC|A (C2-4) inhibitor peptide is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Elongation: Subsequent amino acids are added one by one through coupling reactions.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of the this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
The PKC|A (C2-4) inhibitor peptide primarily undergoes:
Hydrolysis: Breakdown of peptide bonds in the presence of water.
Oxidation: Reaction with oxidizing agents, potentially affecting methionine or cysteine residues.
Reduction: Reaction with reducing agents, particularly affecting disulfide bonds.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Major Products
Hydrolysis: Results in shorter peptide fragments or individual amino acids.
Oxidation: Can lead to the formation of sulfoxides or disulfides.
Reduction: Results in the cleavage of disulfide bonds, yielding free thiol groups.
Scientific Research Applications
The PKC|A (C2-4) inhibitor peptide has a wide range of applications in scientific research:
Chemistry: Used to study the role of PKCα in various chemical signaling pathways.
Biology: Helps in understanding the cellular functions and regulatory mechanisms of PKCα.
Medicine: Investigated for its potential therapeutic applications in diseases such as cancer, cardiovascular diseases, and neurological disorders.
Industry: Utilized in the development of diagnostic tools and therapeutic agents
Mechanism of Action
The PKC|A (C2-4) inhibitor peptide exerts its effects by binding to the C2 domain of PKCα, thereby preventing its translocation to the cell membrane. This inhibition blocks the activation of PKCα and disrupts downstream signaling pathways involved in cell proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- PKCβ (C2-4) inhibitor peptide
- PKCγ (C2-4) inhibitor peptide
- PKCδ (C2-4) inhibitor peptide
Uniqueness
The PKC|A (C2-4) inhibitor peptide is unique in its specificity for PKCα, making it a valuable tool for studying the distinct roles of PKCα in cellular processes. Unlike other PKC inhibitors that may target multiple isoforms, this peptide provides a more targeted approach, reducing off-target effects and increasing the precision of experimental outcomes .
Properties
Molecular Formula |
C47H74N14O17 |
---|---|
Molecular Weight |
1107.2 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1,5-dioxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C47H74N14O17/c1-22(2)18-30(57-38(69)26(48)21-62)42(73)59-32(20-35(50)66)45(76)61-17-5-7-33(61)44(75)56-29(13-15-36(67)68)40(71)58-31(19-24-8-10-25(64)11-9-24)43(74)54-27(6-4-16-53-47(51)52)39(70)55-28(12-14-34(49)65)41(72)60-37(23(3)63)46(77)78/h8-11,22-23,26-33,37,62-64H,4-7,12-21,48H2,1-3H3,(H2,49,65)(H2,50,66)(H,54,74)(H,55,70)(H,56,75)(H,57,69)(H,58,71)(H,59,73)(H,60,72)(H,67,68)(H,77,78)(H4,51,52,53)/t23-,26+,27+,28+,29+,30+,31+,32+,33+,37+/m1/s1 |
InChI Key |
KGLUFHDNMVUCAZ-OUVVDLPUSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)N |
Origin of Product |
United States |
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